molecular formula C15H21N4O2P B13814625 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea CAS No. 54948-25-3

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea

Cat. No.: B13814625
CAS No.: 54948-25-3
M. Wt: 320.33 g/mol
InChI Key: FSQCJCGRJQUHCA-UHFFFAOYSA-N
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Description

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea is a complex organic compound known for its unique chemical structure and properties This compound features a phosphinyl group bonded to a vinyl group, which is further connected to a urea moiety substituted with a 2,4-xylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 2,4-xylyl isocyanate with a phosphinyl vinyl intermediate, followed by the introduction of aziridinyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions may yield phosphine derivatives.

    Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the aziridinyl groups under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted urea derivatives.

Scientific Research Applications

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phosphinyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Bis(1-aziridinyl)phosphinyl)ethyl)-3-(2,4-xylyl)urea
  • 1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-dimethylphenyl)urea

Uniqueness

1-(2-(Bis(1-aziridinyl)phosphinyl)vinyl)-3-(2,4-xylyl)urea stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both aziridinyl and phosphinyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

54948-25-3

Molecular Formula

C15H21N4O2P

Molecular Weight

320.33 g/mol

IUPAC Name

1-[2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C15H21N4O2P/c1-12-3-4-14(13(2)11-12)17-15(20)16-5-10-22(21,18-6-7-18)19-8-9-19/h3-5,10-11H,6-9H2,1-2H3,(H2,16,17,20)

InChI Key

FSQCJCGRJQUHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3)C

Origin of Product

United States

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